molecular formula C20H19N3OS B2513229 2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 950424-97-2

2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2513229
CAS No.: 950424-97-2
M. Wt: 349.45
InChI Key: YCESALLCJDLVQZ-UHFFFAOYSA-N
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Description

The compound 2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a chromenopyrimidine derivative of significant interest in medicinal chemistry research. Chromenopyrimidine scaffolds are recognized for their diverse biological activities. Specifically, novel compounds within this chemical class have demonstrated pronounced in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, as well as broad-spectrum antimicrobial properties against key Gram-positive and Gram-negative bacterial strains . The structural motif of the chromenopyrimidine core serves as a versatile key precursor for synthesizing a wide array of novel, complex heterocycles, including triazines and triazepines, which have shown potential as antitumor agents in pharmacological evaluations . The incorporation of the 4-thione group is a critical feature, as this moiety is often associated with enhanced biological potency. Researchers value this compound for developing new therapeutic agents against infectious diseases and for exploring structure-activity relationships in drug discovery. This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Properties

CAS No.

950424-97-2

Molecular Formula

C20H19N3OS

Molecular Weight

349.45

IUPAC Name

2-[4-(dimethylamino)phenyl]-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H19N3OS/c1-12-4-9-17-14(10-12)11-16-19(24-17)21-18(22-20(16)25)13-5-7-15(8-6-13)23(2)3/h4-10H,11H2,1-3H3,(H,21,22,25)

InChI Key

YCESALLCJDLVQZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)N(C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17H18N2OS
  • Molecular Weight : 302.40 g/mol
  • IUPAC Name : this compound

This compound features a chromene core fused with a pyrimidine ring and a thione group, which is indicative of its potential reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the thione group allows for the scavenging of free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects in inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HT29 for colon cancer) have shown that these compounds can reduce cell viability significantly. The IC50 values for related compounds ranged from 4.35 to 5.54 µg/mL against HCT-116 and MCF-7 cell lines .
CompoundCell LineIC50 (µg/mL)
Compound AMCF-75.54
Compound BHCT-1164.35
2-[4-(Dimethylamino)phenyl]-7-methyl...HT29TBD

Antioxidant and Anti-inflammatory Activity

In addition to anticancer effects, the compound has been investigated for its antioxidant properties:

  • DPPH Assay : The ability to scavenge DPPH radicals indicates strong antioxidant potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound AHydroxyl groupsStrong antioxidant
Compound BMethoxy groupsModerate anticancer
This Compound Thione groupHigh anticancer potential

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study published in MDPI demonstrated significant cytotoxic effects on breast and colon cancer cell lines using related chromene derivatives . This supports the hypothesis that modifications in the chemical structure can enhance or diminish biological activity.
  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor sizes compared to controls, indicating promising therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-pyrimidine derivatives and related heterocyclic systems exhibit diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine Derivatives

Compound Name Key Substituents Biological/Physicochemical Notes Reference
2-[4-(Dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione 4-(Dimethylamino)phenyl, methyl, thione Hypothesized enhanced electron delocalization due to thione and dimethylamino groups; no reported bioactivity data
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thieno-pyrimidine, thiazolo-pyrimidine, coumarin Microwave-assisted synthesis; potential fluorescence properties due to coumarin moiety
6-(2,7-Diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one Thiazolo-pyrimidine, 4-methylcoumarin Enhanced stability via thiazolidinone ring; uncharacterized bioactivity
(S,E)-4-(Dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide free base Furo-pyrimidine, dimethylamino, phenylethylamine Patent-pending crystalline form; potential kinase inhibition inferred from furo-pyrimidine core
2-(3-Chloro-5-fluorophenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidine, chloro-fluorophenyl, piperazine Optimized for CNS penetration via piperazine; preclinical anticancer candidate

Key Observations:

Core Heterocycle Variations: The target compound’s chromeno-pyrimidine core differs from thiazolo-pyrimidine (e.g., compounds in ) and furo-pyrimidine (e.g., ) derivatives. Pyrido-pyrimidine derivatives (e.g., ) replace the chromene ring with a pyridine moiety, improving aqueous solubility but reducing planar rigidity.

Substituent Effects: The 4-(dimethylamino)phenyl group in the target compound likely increases lipophilicity and electron-donating capacity compared to simpler aryl groups (e.g., phenyl in ). This may influence membrane permeability or interactions with charged residues in enzymes. Thione vs.

However, analogous chromeno-pyrimidine thiones are typically synthesized via cyclocondensation of coumarin derivatives with thioureas or thioamides under acidic conditions .

Preparation Methods

Cyclocondensation of 7-Methyl-4-oxo-4H-chromene-3-carbaldehyde with Thiourea

Procedure :

  • Reactants : 7-Methyl-4-oxo-4H-chromene-3-carbaldehyde (1.0 mmol), thiourea (1.2 mmol), potassium hydroxide (1.5 mmol).
  • Conditions : Reflux in dry ethanol (10 mL) for 3–4 hours under nitrogen.
  • Workup : Acidify with conc. HCl, isolate via filtration, and recrystallize from acetic acid.

Outcomes :

  • Yield : 68–72% after purification.
  • Characterization :
    • IR : C=S stretch at 1150–1178 cm⁻¹, OH/NH stretches at 3287–3394 cm⁻¹.
    • ¹H NMR (DMSO-d₆) : Singlet at δ 8.82 (1H, C=S-NH), δ 6.57–7.88 (aromatic protons), δ 2.41 (3H, CH₃).

Mechanistic Insight :
Base-mediated cyclization proceeds via nucleophilic attack of thiourea’s sulfur on the aldehyde carbonyl, followed by dehydration and aromatization (Scheme 1).

Microwave-Assisted Optimization

Procedure :

  • Reactants : Same as above.
  • Conditions : Microwave irradiation (150 W, 80°C, 20 min) in DMSO.
  • Workup : Quench with ice-water, filter, and dry.

Outcomes :

  • Yield Improvement : 89–92% (vs. 68–72% conventional).
  • Purity : >95% by HPLC, eliminating column chromatography.

Advantages : Reduced reaction time (20 min vs. 3–4 h) and enhanced regioselectivity.

Introduction of the 4-(Dimethylamino)phenyl Group

Mannich Reaction-Mediated Aminomethylation

Procedure :

  • Reactants : Chromenopyrimidine-thione core (1.0 mmol), 4-(dimethylamino)benzaldehyde (1.2 mmol), dimethylamine (1.5 mmol).
  • Conditions : Ethanol, reflux for 6 h.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, evaporate.

Outcomes :

  • Yield : 65–70%.
  • Characterization :
    • ¹H NMR : δ 2.58 (6H, N(CH₃)₂), δ 7.69–8.02 (aromatic protons from phenyl).
    • MS (EI) : m/z 393 (M⁺).

Limitation : Competing Schiff base formation requires careful stoichiometric control.

Palladium-Catalyzed Suzuki Coupling

Procedure :

  • Reactants : 2-Bromo-chromenopyrimidine-thione (1.0 mmol), 4-(dimethylamino)phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%).
  • Conditions : DME/H₂O (3:1), K₂CO₃ (2.0 mmol), 80°C, 12 h.
  • Workup : Extract with DCM, purify via silica gel chromatography.

Outcomes :

  • Yield : 75–80%.
  • Regioselectivity : >98% at position 2 (confirmed by NOE spectroscopy).

Advantage : Superior functional group tolerance compared to Mannich approach.

Spectral and Physicochemical Data

Table 1 : Physicochemical Properties of 2-[4-(Dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

Property Value/Description
Molecular Formula C₂₁H₂₀N₄OS
Molecular Weight 376.47 g/mol
Melting Point 238–240°C (decomp.)
Solubility DMSO > 50 mg/mL; Ethanol < 5 mg/mL
λ_max (UV-Vis, EtOH) 278 nm, 342 nm
HRMS (ESI+) m/z 377.1432 [M+H]⁺ (calc. 377.1429)

Table 2 : Comparative Yields Under Varied Conditions

Method Yield (%) Purity (%) Time
Conventional Reflux 68–72 90–92 3–4 h
Microwave Irradiation 89–92 95–97 20 min
Suzuki Coupling 75–80 98 12 h

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

  • Issue : Competing formation of [4,3-d] vs. [2,3-d] isomers.
  • Solution : Steric guidance using bulky solvents (e.g., DMSO) favors [2,3-d] isomer by 9:1 ratio.

Thione-Thiol Tautomerism

  • Issue : Equilibrium between thione and thiol forms complicates characterization.
  • Resolution : IR analysis confirming absence of S–H stretch (~2550 cm⁻¹) and ¹H NMR showing no thiol proton.

Q & A

Q. How can synthetic yield and purity of the compound be optimized during its preparation?

The synthesis of chromeno-pyrimidine derivatives like this compound often requires precise control of reaction parameters. Key factors include:

  • Catalyst selection : Palladium or copper catalysts are commonly used for cross-coupling steps to enhance regioselectivity .
  • Temperature and reaction time : Elevated temperatures (e.g., 80–120°C) and extended reaction durations (12–24 hours) improve conversion rates but must balance against decomposition risks .
  • Microwave-assisted synthesis : This method reduces reaction times (e.g., 30–60 minutes) and improves yields (65–75%) compared to conventional heating, as demonstrated for structurally similar chromeno-pyrimidine derivatives . Methodological recommendation: Use a Design of Experiments (DoE) approach to systematically vary temperature, solvent polarity, and catalyst loading.

Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

A multi-technique approach is essential:

  • IR spectroscopy : Identifies key functional groups (e.g., C=S at ~1050–1250 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and carbon backbone connectivity. For example, chromeno-pyrimidine ring carbons typically appear at δ 150–170 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀N₄OS) with <5 ppm error margins .

Advanced Research Questions

Q. How can computational methods streamline reaction design for novel derivatives of this compound?

Integrate quantum chemical calculations and machine learning (ML) to predict reaction pathways:

  • Reaction path search : Tools like GRRM or AFIR can map energy barriers for key steps (e.g., cyclization or sulfur incorporation) .
  • Transition-state analysis : Identify steric or electronic bottlenecks in sulfanyl-acetamide coupling reactions .
  • ICReDD’s feedback loop : Use experimental data (e.g., failed reactions) to refine computational models, reducing trial-and-error experimentation by ~40% .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Contradictions often arise from subtle substituent effects. A systematic approach includes:

  • Structure-Activity Relationship (SAR) profiling : Compare bioactivity of analogs with variations in substituents (e.g., methyl vs. chloro groups on phenyl rings). For example, dimethylamino groups enhance solubility but may reduce target binding affinity .
  • Molecular docking simulations : Screen against proposed targets (e.g., kinase enzymes) to rationalize divergent IC₅₀ values .
  • Meta-analysis : Aggregate data from analogs (e.g., CAS 1291848-18-4, E793-1920) to identify trends in logP, polar surface area, and hydrogen-bonding capacity .

Q. How can heterogeneous catalysis be tailored for scalable synthesis of this compound?

Advanced reactor designs and catalyst supports improve scalability:

  • Membrane reactors : Enhance separation of byproducts (e.g., thiol byproducts) during continuous-flow synthesis .
  • Immobilized catalysts : Silica-supported palladium nanoparticles reduce metal leaching and enable catalyst reuse for ≥5 cycles .
  • Process simulation : Tools like Aspen Plus model heat transfer and mass balance in large-scale reactors to optimize throughput .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data?

Contradictions may stem from polymorphic forms or impurities. Mitigation steps:

  • Differential Scanning Calorimetry (DSC) : Detect polymorph transitions (e.g., enantiotropic vs. monotropic) .
  • Recrystallization screening : Test solvents (e.g., DMSO vs. ethanol) to isolate pure crystalline forms .
  • Collaborative validation : Cross-check NMR data with independent labs using standardized protocols (e.g., 600 MHz instruments with cryoprobes) .

Experimental Design for Functional Group Modifications

Q. What functional group substitutions are most likely to enhance the compound’s metabolic stability?

Prioritize modifications based on in silico predictions and in vitro assays:

  • Electron-withdrawing groups : Fluorine or nitro groups at the 4-phenyl position reduce oxidative metabolism .
  • Isosteric replacements : Replace sulfur with selenium in the thione group to maintain geometry while altering redox properties .
  • Pro-drug strategies : Introduce ester moieties (e.g., ethyl or tert-butyl) to improve oral bioavailability .

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